1-十二烷基-3-甲基咪唑六氟磷酸盐

描述

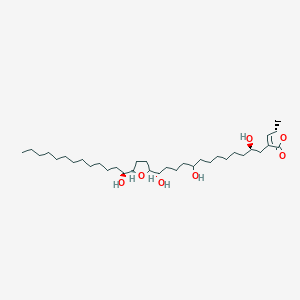

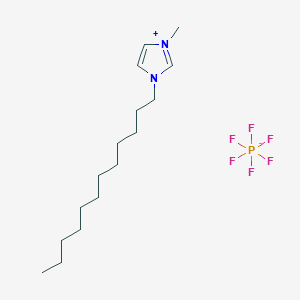

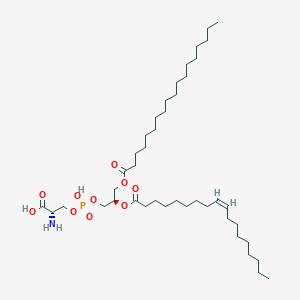

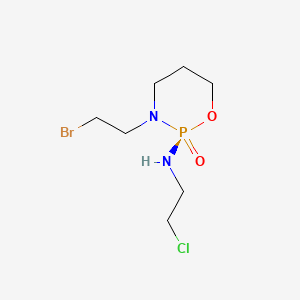

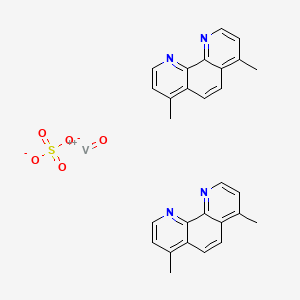

1-Dodecyl-3-methylimidazolium hexafluorophosphate (1-DMMIPF6) is an ionic liquid (IL) composed of a cationic dodecyl-methylimidazolium and an anionic hexafluorophosphate. It is a colorless, odorless, and non-volatile liquid that is considered to be an environmentally friendly alternative to traditional organic solvents. It has been widely studied for its potential applications in biochemistry, analytical chemistry, and pharmaceuticals.

科学研究应用

绿色化学和离子液体分解

- 离子液体分解:Swatloski、Holbrey 和 Rogers (2003) 的研究发现,1-丁基-3-甲基咪唑氟化物水合物可能是 1-丁基-3-甲基咪唑六氟磷酸盐(一种相关的离子液体)纯化过程中的分解产物。这项研究强调了了解离子液体(如 1-十二烷基-3-甲基咪唑六氟磷酸盐)潜在的危险特性和稳定性的重要性 (Swatloski, Holbrey, & Rogers, 2003)。

包合物形成和表征

- 与 β-环糊精的包合物:Gao 等人 (2006) 探讨了 β-环糊精与各种离子液体表面活性剂(包括 1-十二烷基-3-甲基咪唑六氟磷酸盐)形成包合物的可能性。这些包合物表现出不同的化学计量比,并使用 XRD 和 NMR 等方法进行表征,突出了它们在主客体系统和化学回收过程中的潜力 (Gao 等人,2006)。

离子液体在聚合物化学中的应用

- 离子液体中的聚合:Carmichael 等人 (2000) 利用 1-丁基-3-甲基咪唑六氟磷酸盐(一种类似的离子液体)作为甲基丙烯酸甲酯的铜 (I) 介导活性自由基聚合的溶剂。这凸显了离子液体(如 1-十二烷基-3-甲基咪唑六氟磷酸盐)在提高反应速率和获得窄多分散性聚合物方面的潜力 (Carmichael, Haddleton, Bon, & Seddon, 2000)。

离子液体中的光化学反应

- 光化学反应介质:Álvaro 等人 (2002) 筛选了 1-丁基-3-甲基咪唑六氟磷酸盐(一种相关的离子液体)作为各种光化学反应的溶剂。他们注意到低氧溶解度和增强的激发态寿命等特性,这表明 1-十二烷基-3-甲基咪唑六氟磷酸盐在光化学中也可能提供独特的优势 (Álvaro, Ferrer, García, & Narayana, 2002)。

聚合物的增塑

- 离子液体作为增塑剂:Scott 等人 (2002) 发现 1-丁基-3-甲基咪唑六氟磷酸盐可以作为聚(甲基丙烯酸甲酯)的有效增塑剂,这表明 1-十二烷基-3-甲基咪唑六氟磷酸盐在增强聚合物性能方面具有类似的潜力 (Scott, Brazel, Benton, Mays, Holbrey, & Rogers, 2002)。

与环糊精的包合物

- 与环糊精的包合物:Atahar 等人 (2018) 使用 1-十二烷基-3-甲基咪唑六氟磷酸盐与 α-和 β-环糊精形成包合物。他们对这些包合物的结构和稳定性的研究有助于了解涉及这种离子液体的宿主-客体系统中的相互作用 (Atahar, Mollah, Rahman, & Susan, 2018)。

作用机制

Target of Action

1-Dodecyl-3-methylimidazolium hexafluorophosphate, also known as [C12mim][PF6], is an ionic liquid crystal . Its primary targets are the mesophase structures in the system it is introduced to . The compound interacts with these structures, influencing their formation and stability .

Mode of Action

The compound’s interaction with its targets is primarily through the application of oscillatory shear . This can both accelerate and suppress mesophase formation depending on the amplitude of the shear . A small amplitude shear can speed up the mesophase transition dynamics and result in a more ordered mesomorphic structure than that without shear . When the shear amplitude is large enough, it destabilizes the mesophase, resulting in a transition from a smectic a (sma) to liquid or a smectic b (smb) to sma .

Biochemical Pathways

The compound affects the mesophase transition dynamics in the system . This involves changes in the translational or rotational dynamics of the system . The compound’s action can lead to the formation of a medium-range hexatic order inside the layer plane, with the correlation length extending to several nanometres in the shear-induced SmA phase .

Pharmacokinetics

Its physical properties such as melting point (60°c) and molecular weight (39639) have been reported . These properties can influence its absorption, distribution, metabolism, and excretion (ADME) in a system, thereby affecting its bioavailability.

Result of Action

The action of 1-Dodecyl-3-methylimidazolium hexafluorophosphate results in changes in the mesophase structures of the system . It can accelerate the formation of a more ordered mesomorphic structure or destabilize the mesophase depending on the amplitude of the applied shear . This can lead to transitions between different mesophase structures .

Action Environment

The action of 1-Dodecyl-3-methylimidazolium hexafluorophosphate is influenced by environmental factors such as temperature and shear amplitude . The compound’s ability to accelerate or suppress mesophase formation is dependent on the amplitude of the applied shear .

安全和危害

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Molecular dynamics simulations are performed on a 1-dodecyl-3-methylimidazolium hexafluorophosphate ionic liquid using a united-atom model . The ionic liquid exhibits second step relaxation at temperatures below a crossover point, where the diffusion coefficient shows an Arrhenius to non-Arrhenius transition . Annealing below this crossover temperature makes an isotropic to mesophase transition, where the smectic A (SmA) phase or crystal-like smectic B (SmB) phase forms . This could be a potential area for future research.

生化分析

Biochemical Properties

1-Dodecyl-3-methylimidazolium hexafluorophosphate plays a crucial role in biochemical reactions, particularly in the stabilization and solubilization of biomolecules. It interacts with enzymes, proteins, and other biomolecules through ionic and hydrophobic interactions. For instance, this compound can enhance the activity of certain enzymes by providing a favorable microenvironment that stabilizes their active conformations. Additionally, 1-Dodecyl-3-methylimidazolium hexafluorophosphate can disrupt protein-protein interactions, leading to changes in protein function and activity .

Cellular Effects

The effects of 1-Dodecyl-3-methylimidazolium hexafluorophosphate on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, 1-Dodecyl-3-methylimidazolium hexafluorophosphate can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, 1-Dodecyl-3-methylimidazolium hexafluorophosphate exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interactions involved. Additionally, 1-Dodecyl-3-methylimidazolium hexafluorophosphate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Dodecyl-3-methylimidazolium hexafluorophosphate can change over time. This compound is generally stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, 1-Dodecyl-3-methylimidazolium hexafluorophosphate may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 1-Dodecyl-3-methylimidazolium hexafluorophosphate vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Studies have shown that there are threshold effects, where the compound’s impact becomes more pronounced at specific concentration levels. High doses of 1-Dodecyl-3-methylimidazolium hexafluorophosphate can lead to adverse effects such as oxidative stress, inflammation, and organ damage .

Metabolic Pathways

1-Dodecyl-3-methylimidazolium hexafluorophosphate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound can inhibit or activate enzymes involved in lipid metabolism, resulting in changes in lipid levels and composition. Additionally, 1-Dodecyl-3-methylimidazolium hexafluorophosphate can influence the production of reactive oxygen species, impacting cellular redox balance .

Transport and Distribution

Within cells and tissues, 1-Dodecyl-3-methylimidazolium hexafluorophosphate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For instance, 1-Dodecyl-3-methylimidazolium hexafluorophosphate can be taken up by cells through specific transporters, leading to its accumulation in certain cellular compartments. This distribution pattern can impact the compound’s effects on cellular processes and overall function .

Subcellular Localization

The subcellular localization of 1-Dodecyl-3-methylimidazolium hexafluorophosphate is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, 1-Dodecyl-3-methylimidazolium hexafluorophosphate can interact with organelles such as the endoplasmic reticulum and Golgi apparatus, affecting protein processing and trafficking .

属性

IUPAC Name |

1-dodecyl-3-methylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N2.F6P/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;1-7(2,3,4,5)6/h14-16H,3-13H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHALGYBTKGJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31F6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047919 | |

| Record name | 1-Dodecyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219947-93-0 | |

| Record name | 1-Dodecyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6E)-5-azanylidene-2-methyl-6-[[5-(phenylmethylsulfanyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1243412.png)

![N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]-4-pyrrolidin-1-ylbenzamide](/img/structure/B1243416.png)

![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-(methoxymethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1243417.png)

![4-(3,5-Dimethylphenyl)piperazine-1-carboxylic acid (5-{1-[3-(acridine-9-yl-amino)-5-hydroxymethylphenylcarbamoyl]-ethylcarbamoyl}-6-ethyl-2-methoxypyridine-3-yl)amide](/img/structure/B1243418.png)

![8-[(E)-3-Bromostyryl]-3,7-dimethyl-1-propargylxanthine](/img/structure/B1243419.png)

![(2R)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide](/img/structure/B1243426.png)